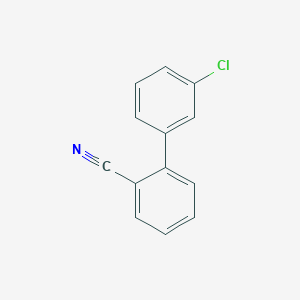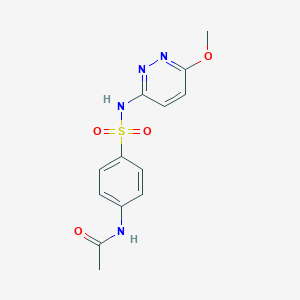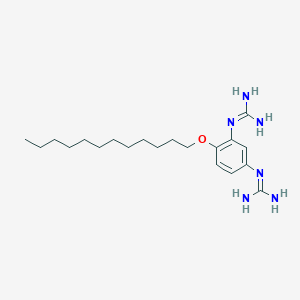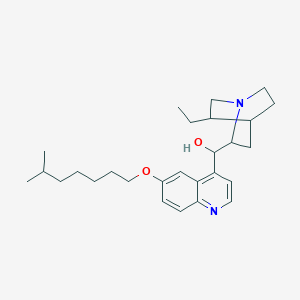
Isooctylhydrocupreine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isooctylhydrocupreine (IHCP) is a synthetic compound that belongs to the class of bisbenzylisoquinoline alkaloids. It was first synthesized in 1982 by researchers at the Shanghai Institute of Materia Medica, China. IHCP has been widely studied for its potential use as a therapeutic agent due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The mechanism of action of Isooctylhydrocupreine is not fully understood. However, it has been proposed that Isooctylhydrocupreine exerts its pharmacological effects through the modulation of various signaling pathways in the body. Isooctylhydrocupreine has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Isooctylhydrocupreine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Isooctylhydrocupreine has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isooctylhydrocupreine has several advantages and limitations for lab experiments. One advantage is that it exhibits a range of pharmacological activities, which makes it a useful compound for studying various biological processes. However, Isooctylhydrocupreine has a relatively low yield, which makes it challenging to produce in large quantities. Additionally, Isooctylhydrocupreine has a complex chemical structure, which makes it difficult to synthesize and analyze.
Direcciones Futuras
There are several future directions for research on Isooctylhydrocupreine. One area of research is the development of new synthesis methods that can produce Isooctylhydrocupreine in larger quantities. Another area of research is the identification of the specific signaling pathways that are modulated by Isooctylhydrocupreine. This could lead to the development of new therapeutic agents that target these pathways. Additionally, further research is needed to determine the safety and efficacy of Isooctylhydrocupreine in humans.
Conclusion:
In conclusion, Isooctylhydrocupreine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. Isooctylhydrocupreine has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, Isooctylhydrocupreine is a promising compound that has the potential to be developed into a new therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
Isooctylhydrocupreine can be synthesized through a multi-step process that involves the condensation of benzylisoquinoline with aldehydes or ketones. The synthesis of Isooctylhydrocupreine is a complex process that requires a high level of expertise and precision. The yield of Isooctylhydrocupreine is relatively low, which makes it a challenging compound to produce in large quantities.
Aplicaciones Científicas De Investigación
Isooctylhydrocupreine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. Isooctylhydrocupreine has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Propiedades
Número CAS |
130-87-0 |
|---|---|
Nombre del producto |
Isooctylhydrocupreine |
Fórmula molecular |
C27H38N2O2 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-[6-(6-methylheptoxy)quinolin-4-yl]methanol |
InChI |
InChI=1S/C27H40N2O2/c1-4-20-18-29-14-12-21(20)16-26(29)27(30)23-11-13-28-25-10-9-22(17-24(23)25)31-15-7-5-6-8-19(2)3/h9-11,13,17,19-21,26-27,30H,4-8,12,14-16,18H2,1-3H3 |
Clave InChI |
DIOGDSVVUWNLHM-UHFFFAOYSA-N |
SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCCCCC(C)C)O |
SMILES canónico |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCCCCC(C)C)O |
Otros números CAS |
130-87-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



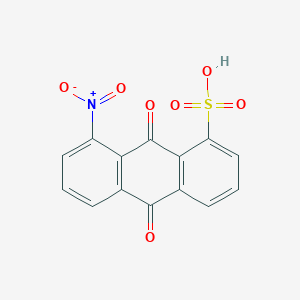
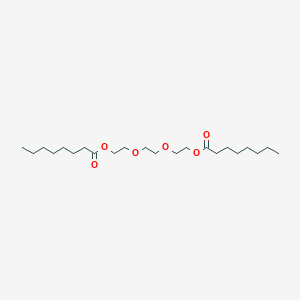
![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)
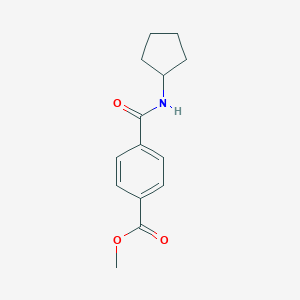
![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)
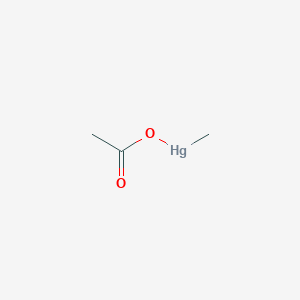
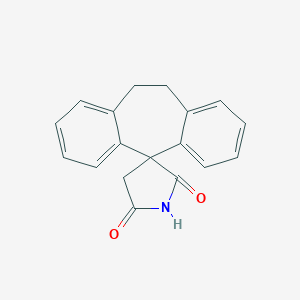
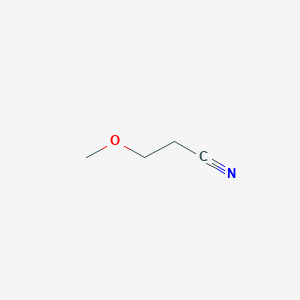
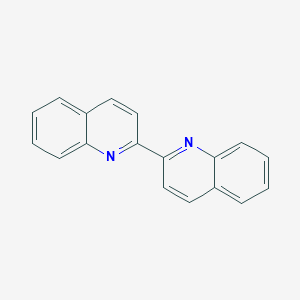
![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)
